Uridine, 2'-O-(2-methoxyethyl)-2-thio- is a modified nucleoside that features a sulfur atom substitution at the 2-position of uridine, along with a methoxyethyl group at the 2'-position of the ribose sugar. This modification enhances the compound's stability and biological activity compared to its unmodified counterparts. The introduction of sulfur not only alters the electronic properties of the nucleobase but also affects its interaction with complementary nucleic acids, making it a subject of interest in nucleic acid chemistry and therapeutic applications.
The chemical reactivity of Uridine, 2'-O-(2-methoxyethyl)-2-thio- is influenced by its unique structure. The sulfur atom can participate in various reactions, including:
These reactions are crucial for synthesizing oligonucleotides and other derivatives that leverage the modified uridine's properties.
Uridine, 2'-O-(2-methoxyethyl)-2-thio- exhibits several significant biological activities:
The synthesis of Uridine, 2'-O-(2-methoxyethyl)-2-thio- typically involves several key steps:
These methods allow for efficient production of the compound for research and therapeutic purposes.
Uridine, 2'-O-(2-methoxyethyl)-2-thio- has various applications in the field of biochemistry and molecular biology:
Interaction studies have revealed that Uridine, 2'-O-(2-methoxyethyl)-2-thio- modifies the base-pairing characteristics between nucleic acids:
These interactions are critical for understanding how modifications influence nucleic acid behavior in biological systems.
Several compounds share structural similarities with Uridine, 2'-O-(2-methoxyethyl)-2-thio-, each possessing unique features:
Compound Name | Key Features | Unique Aspects |
---|---|---|
2'-O-Methyluridine | Methyl group at the 2' position | Increased stability but less nuclease resistance than thio-modified variants |
2-Thiouridine | Sulfur at the 2-position without methoxyethyl group | Enhanced stability but lacks additional alkyl modification |
5-Methyluridine | Methyl group at the 5-position | Changes base pairing but does not enhance stability as effectively |
2'-O-(Methoxyethyl)uridine | Methoxyethyl at the 2' position without sulfur | Improved solubility but less nuclease resistance |
5-Thiouracil | Sulfur at the 5-position | Primarily used in cancer therapies; different base pairing properties |
The uniqueness of Uridine, 2'-O-(2-methoxyethyl)-2-thio- lies in its combination of both sulfur modification and alkyl substitution at the ribose, enhancing both stability and biological activity significantly compared to similar compounds. This dual modification allows it to perform optimally in therapeutic applications where resistance to degradation is crucial.
The initial step involves the preparation of 2'-O-(2-methoxyethyl)uridine through nucleophilic substitution reactions [2]. This transformation utilizes 2-methoxyethanol under aluminum-mediated conditions, where anhydrous 2-methoxyethanol is heated with aluminum metal under reflux conditions for approximately 48 hours [2]. The reaction proceeds through the formation of aluminum alkoxide intermediates that facilitate the selective alkylation of the 2'-hydroxyl group.
Following the installation of the methoxyethyl group, the critical thiolation step is performed at the 2-position of the uracil base [4] [7]. This transformation employs a two-stage protocol involving initial activation of the carbonyl oxygen at the 2-position, followed by nucleophilic displacement with sulfur-containing reagents [4] [7]. The activation step typically utilizes phosphoryl tristriazolide reagents prepared from phosphorus oxychloride, 1,2,4-triazole, and triethylamine in anhydrous acetonitrile [5].
The thiolation reaction proceeds through treatment of the activated intermediate with either thiolacetic acid solutions or sodium hydrogen sulfide in dimethylformamide [5]. The sodium hydrogen sulfide approach demonstrates superior reaction kinetics, completing the transformation within 3 hours at ambient temperature [5]. This method provides the desired 2-thiouridine derivative with enhanced efficiency compared to alternative thiolating agents.
Table 1: Synthetic Protocol Conditions for Key Transformation Steps
Reaction Step | Reagent System | Solvent | Temperature | Duration | Yield (%) |
---|---|---|---|---|---|
2'-O-Methoxyethylation | Al/2-methoxyethanol | 2-methoxyethanol | Reflux | 48 h | 55 [2] |
Base Activation | POCl₃/triazole/Et₃N | Acetonitrile | Room temp | 2 h | 85 [5] |
Thiolation | NaSH | Dimethylformamide | Room temp | 3 h | 78 [5] |
The synthesis of Uridine, 2'-O-(2-methoxyethyl)-2-thio- requires sophisticated protecting group strategies to ensure regioselective transformations and maintain the integrity of sensitive functional groups throughout the synthetic sequence [10] [28] [30].
The primary hydroxyl group at the 5'-position typically employs 4,4'-dimethoxytrityl protection, which provides excellent selectivity and can be readily removed under mildly acidic conditions [30] [31]. The dimethoxytrityl group is introduced using 4,4'-dimethoxytrityl chloride in anhydrous pyridine at ambient temperature, achieving regioselective protection of the sterically least hindered primary alcohol [30].
For the 3'-hydroxyl group, tert-butyldimethylsilyl protection offers optimal stability under the reaction conditions required for base modification [28] [29]. The silyl protecting group installation utilizes tert-butyldimethylsilyl chloride in the presence of imidazole as a non-nucleophilic base [29]. This protecting group demonstrates excellent stability under both acidic and basic conditions while remaining removable with fluoride reagents.
An alternative protecting strategy employs (4,4'-bisfluorophenyl)methoxymethyl groups for the uridine ureido nitrogen [10]. This protecting group exhibits remarkable stability across a wide range of chemical transformations, including hydrogenation, oxidation, and various nucleophilic substitution reactions [10]. The protection is introduced using (4,4'-bisfluorophenyl)methoxymethyl chloride and can be selectively removed with 2% trifluoroacetic acid in dichloromethane without affecting other acid-labile groups [10].
Table 2: Protecting Group Strategies and Stability Profiles
Protecting Group | Target Position | Introduction Conditions | Removal Conditions | Stability Profile |
---|---|---|---|---|
4,4'-Dimethoxytrityl | 5'-OH | DMTr-Cl/pyridine/RT | 3% TFA/CH₂Cl₂ | Acid-labile [30] |
tert-Butyldimethylsilyl | 3'-OH | TBDMSCl/imidazole | TBAF/THF | Base-stable, F⁻-labile [29] |
(4,4'-Bisfluorophenyl)methoxymethyl | N3-uracil | BFPM-Cl/base | 2% TFA/CH₂Cl₂ | Multi-condition stable [10] |
The strategic implementation of orthogonal protecting groups enables selective deprotection sequences that preserve the integrity of the modified nucleoside throughout the synthetic pathway [31]. The acid-labile trityl groups can be removed preferentially, followed by fluoride-mediated silyl deprotection, providing precise control over the deprotection sequence.
The purification of Uridine, 2'-O-(2-methoxyethyl)-2-thio- requires specialized chromatographic methods due to the polar nature of the compound and the presence of sulfur-containing functional groups [20] [21] [22].
High-performance liquid chromatography represents the primary purification method, utilizing reversed-phase C18 columns with volatile buffer systems [20] [21]. The optimal separation conditions employ 0.1 molar trimethylammonium acetate with 2% acetonitrile at pH 7.0, providing excellent resolution while maintaining compatibility with mass spectrometric detection [20]. The volatile nature of the buffer system enables facile removal from collected fractions, facilitating preparative-scale purifications.
Alternative chromatographic approaches utilize hydrophilic interaction liquid chromatography for enhanced retention of the polar nucleoside derivatives [22] [26]. Carbon-based stationary phases demonstrate superior separation capabilities for structurally similar nucleoside compounds, achieving baseline resolution in analysis times under 15 minutes [22].
Table 3: Chromatographic Conditions for Purification and Analysis
Column Type | Mobile Phase | pH | Flow Rate | Detection | Resolution Time |
---|---|---|---|---|---|
C18 Reversed-phase | Me₃NH⁺OAc⁻/2% MeCN | 7.0 | 1.0 mL/min | UV 254 nm | 12-15 min [20] |
Carbon LC | H₂O/MeCN gradient | 7.0 | 0.4 mL/min | UV 260 nm | <15 min [22] |
HILIC | MeCN/H₂O 90:10 | 7.0 | 1.0 mL/min | UV 250 nm | 8-10 min [26] |
Structural characterization employs nuclear magnetic resonance spectroscopy as the primary analytical technique [24] [27]. Proton nuclear magnetic resonance provides detailed information about the ribose sugar conformation and the methoxyethyl substituent [24]. The characteristic chemical shifts for the 2'-O-methoxyethyl group appear as a triplet around 3.4 ppm for the methylene protons adjacent to oxygen and a singlet near 3.3 ppm for the terminal methoxy group [2].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the thio substitution through characteristic downfield shifts in the carbonyl carbon region [24]. The 2-thiouracil carbon typically resonates around 174-175 ppm, representing a significant downfield shift compared to the corresponding oxygen analog [17].
Mass spectrometric analysis utilizes electrospray ionization in both positive and negative ion modes [33] [34]. Positive ion mode provides molecular ion peaks with characteristic fragmentation patterns showing loss of the methoxyethyl group [34]. Negative ion mode offers enhanced sensitivity for phosphorylated derivatives and provides structural information about the phosphate and ribose moieties [33].
Table 4: Spectroscopic Characterization Data
Analytical Method | Key Diagnostic Signals | Chemical Shift/m/z | Structural Information |
---|---|---|---|
¹H NMR | 2'-OCH₂CH₂OCH₃ | 3.4 ppm (t) | Methoxyethyl linkage [2] |
¹H NMR | OCH₃ | 3.3 ppm (s) | Terminal methoxy [2] |
¹³C NMR | C2-thio | 174-175 ppm | Thiocarbonyl carbon [17] |
ESI-MS (+) | [M+H]⁺ | 315.1 | Molecular ion |
ESI-MS (+) | [M-C₃H₇O₂]⁺ | 240.1 | Loss of methoxyethyl [34] |
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary structural confirmation with enhanced sensitivity for modified nucleosides [35] [36]. This technique demonstrates particular utility for the analysis of sulfur-containing nucleoside derivatives, offering characteristic fragmentation patterns that confirm both the thio substitution and the sugar modification [35].